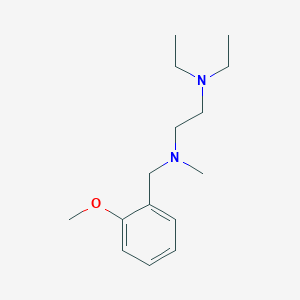
N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine (MMEDA) is a compound that has gained attention in the scientific community due to its potential use in pharmaceutical research. MMEDA belongs to the class of organic compounds known as ethylenediamines and has a molecular formula of C16H26N2O. In
Mecanismo De Acción
The mechanism of action of N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine is not fully understood, but it is believed to involve the formation of metal complexes. This compound can coordinate with metal ions to form stable complexes, which can then interact with biological molecules and pathways. The metal complexes of this compound have been shown to have antioxidant and anti-inflammatory properties, which may be due to their ability to scavenge reactive oxygen species and inhibit pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound and its metal complexes have various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in treating conditions such as cancer, Alzheimer's disease, and cardiovascular disease. This compound has also been shown to have antimicrobial activity against various bacteria and fungi. The metal complexes of this compound have been studied for their potential use in imaging and drug delivery applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine in lab experiments is its ability to form stable metal complexes, which can be used in various applications. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity, particularly when used in high concentrations or with certain metal ions. Careful handling and disposal procedures should be followed when working with this compound.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine. One area of interest is the development of new metal complexes of this compound for use in catalysis, drug delivery, and imaging applications. Another area of interest is the study of the potential therapeutic effects of this compound and its metal complexes, particularly in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. Additionally, further research is needed to determine the safety and toxicity of this compound and its metal complexes.
Métodos De Síntesis
N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine can be synthesized by reacting 2-methoxybenzyl chloride with diethylamine and N-methyl-1,2-ethanediamine in the presence of a base. The reaction produces this compound as a colorless oil, which can be purified by distillation or column chromatography.
Aplicaciones Científicas De Investigación
N,N-diethyl-N'-(2-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been studied for its potential use in pharmaceutical research, particularly as a ligand for metal ions. This compound can form complexes with various metal ions, such as copper, nickel, and cobalt, which can be used in catalysis, drug delivery, and imaging applications. This compound has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propiedades
IUPAC Name |
N',N'-diethyl-N-[(2-methoxyphenyl)methyl]-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-5-17(6-2)12-11-16(3)13-14-9-7-8-10-15(14)18-4/h7-10H,5-6,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMDCRWLYSJKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5807014.png)

![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5807029.png)

![N-{3-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5807047.png)
methanone](/img/structure/B5807052.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)
![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)


![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807113.png)